Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate
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Overview
Description
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate is an organophosphorus compound with the molecular formula C₉H₁₉O₆P. It is a versatile chemical used in various fields, including organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{(C₂H₅O)₂P(O)H} + \text{ClCO₂C₂H₅} \rightarrow \text{(C₂H₅O)₂P(O)CH₂CH₂OCO₂C₂H₅} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yields and purity, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new phosphonate ester .
Scientific Research Applications
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Ethyl chloroformate
- Triethyl phosphonoacetate
Uniqueness
Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
96182-47-7 |
---|---|
Molecular Formula |
C9H19O6P |
Molecular Weight |
254.22 g/mol |
IUPAC Name |
2-diethoxyphosphorylethyl ethyl carbonate |
InChI |
InChI=1S/C9H19O6P/c1-4-12-9(10)13-7-8-16(11,14-5-2)15-6-3/h4-8H2,1-3H3 |
InChI Key |
OSRWBULJHOOBOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCP(=O)(OCC)OCC |
Origin of Product |
United States |
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